Cas no 1214366-70-7 (Ethyl 2-amino-6-(trifluoromethyl)benzoate)
Ethyl 2-amino-6-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-6-(trifluoromethyl)benzoate
- 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID ETHYL ESTER
- Ethyl 2-amino-6-(trifluoromethyl)benzoate
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- Inchi: 1S/C10H10F3NO2/c1-2-16-9(15)8-6(10(11,12)13)4-3-5-7(8)14/h3-5H,2,14H2,1H3
- InChI Key: SOXUVQRDAOTFFR-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1C(=O)OCC)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 255
- XLogP3: 2.9
- Topological Polar Surface Area: 52.3
Ethyl 2-amino-6-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002723-250mg |
Ethyl 2-amino-6-(trifluoromethyl)benzoate |
1214366-70-7 | 97% | 250mg |
$475.20 | 2023-09-04 | |
| Alichem | A015002723-500mg |
Ethyl 2-amino-6-(trifluoromethyl)benzoate |
1214366-70-7 | 97% | 500mg |
$806.85 | 2023-09-04 | |
| Alichem | A015002723-1g |
Ethyl 2-amino-6-(trifluoromethyl)benzoate |
1214366-70-7 | 97% | 1g |
$1475.10 | 2023-09-04 |
Ethyl 2-amino-6-(trifluoromethyl)benzoate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Ethyl 2-amino-6-(trifluoromethyl)benzoate
Comprehensive Overview of Ethyl 2-amino-6-(trifluoromethyl)benzoate (CAS No. 1214366-70-7)
Ethyl 2-amino-6-(trifluoromethyl)benzoate (CAS No. 1214366-70-7) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical and agrochemical research. This compound belongs to the class of benzoate esters, characterized by the presence of an amino group and a trifluoromethyl group at the 2- and 6-positions of the benzene ring, respectively. Its molecular formula, C10H10F3NO2, highlights its potential as a key intermediate in the synthesis of bioactive molecules.
The growing interest in fluorinated compounds like Ethyl 2-amino-6-(trifluoromethyl)benzoate stems from their enhanced stability, bioavailability, and metabolic resistance, making them invaluable in drug discovery. Researchers frequently search for terms such as "fluorinated benzoate derivatives" or "trifluoromethylated building blocks" to explore their applications in medicinal chemistry. This compound's CAS No. 1214366-70-7 is often queried in databases like PubChem and Reaxys, underscoring its relevance in high-value chemical synthesis.
In recent years, the demand for custom synthesis and high-purity intermediates has surged, driven by advancements in precision medicine and green chemistry. Ethyl 2-amino-6-(trifluoromethyl)benzoate aligns with these trends, as its trifluoromethyl group (-CF3) is a hotspot for modulating drug-receptor interactions. Popular search queries like "how to synthesize trifluoromethylated compounds" or "applications of ethyl benzoate derivatives" reflect the compound's significance in cutting-edge research.
From a synthetic perspective, Ethyl 2-amino-6-(trifluoromethyl)benzoate is typically prepared via esterification or nucleophilic substitution reactions, leveraging its amino group for further functionalization. Its lipophilicity and electron-withdrawing properties make it a preferred choice for designing protease inhibitors or agrochemical active ingredients. Discussions around "SAR studies of fluorinated aromatics" or "scalable routes for benzoate esters" often cite this compound as a case study.
Beyond pharmaceuticals, Ethyl 2-amino-6-(trifluoromethyl)benzoate finds utility in material science, particularly in the development of advanced polymers and liquid crystals. Its thermal stability and solubility profile are frequently analyzed in queries like "benzoate esters in material applications". The compound's CAS No. 1214366-70-7 serves as a critical identifier for regulatory compliance and patent filings, ensuring traceability in industrial workflows.
In summary, Ethyl 2-amino-6-(trifluoromethyl)benzoate (CAS No. 1214366-70-7) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted roles—from drug design to material engineering—make it a subject of enduring interest, as evidenced by trending searches on "fluorine in drug development" and "sustainable synthetic methods". For researchers and manufacturers alike, this compound represents a cornerstone in the quest for next-generation chemical solutions.
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